Isoquercetin-γ-Cyclodextrin Complex Delivers 10.5-Fold Higher Bioavailability than Quercetin in Humans
In a controlled human crossover study (n=8), an isoquercitrin-γ-cyclodextrin (IQC-γCD) molecular inclusion complex demonstrated a 10.5-fold higher bioavailability of total quercetin metabolites compared to a quercetin control [1]. This finding confirms a significant, quantifiable advantage in systemic exposure for this specific isoquercetin formulation, establishing a clear rationale for its selection over standard quercetin in applications where high plasma levels are critical.
| Evidence Dimension | Bioavailability (Fold-difference in AUC of total quercetin metabolites) |
|---|---|
| Target Compound Data | 10.5-fold higher than quercetin control |
| Comparator Or Baseline | Quercetin (embedded in dextrin) |
| Quantified Difference | 10.5-fold increase |
| Conditions | Acute oral administration of 0.47 mM IQC-γCD (2.34 mg quercetin equivalence/kg) vs. quercetin control in healthy humans (n=8), measuring plasma conjugated quercetin and metabolites |
Why This Matters
This magnitude of difference is decisive for scientific studies where achieving a therapeutic or effective plasma concentration is paramount, directly influencing experimental outcomes and industrial formulation viability.
- [1] Murota K, Matsuda N, Kashino Y, Fujimura Y, Terao J, et al. Bioavailability of dietary isoquercitrin-γ-cyclodextrin molecular inclusion complex in Sprague–Dawley rats and healthy humans. J Funct Foods. 2021;85:104619. doi:10.1016/j.jff.2021.104619 View Source
